1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
The compound 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea features a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-difluorophenyl group and at position 2 with a urea moiety linked to a thiophen-2-ylmethyl group. This structure combines fluorinated aromaticity, heterocyclic rigidity, and a urea-based pharmacophore, which are common in antimicrobial, antifungal, and enzyme-targeting agents .
Properties
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2S/c15-8-3-4-10(11(16)6-8)12-19-20-14(22-12)18-13(21)17-7-9-2-1-5-23-9/h1-6H,7H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSLAOUVXHKBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The oxadiazole ring is then formed through cyclization reactions, often using reagents like hydrazine and carboxylic acids. The thiophenylmethyl group is introduced in the final step, usually through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Nucleophiles like amines or alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve oxidative stress and inflammation.
Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. It may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogs: Core Heterocycles and Substituents
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Heterocycle Impact : The 1,3,4-oxadiazole core (target compound) is structurally similar to 1,3,4-thiadiazole derivatives (e.g., compounds 8d–8p in ), but the replacement of sulfur with oxygen alters electronic properties and metabolic stability .
- Fluorophenyl Substitution : The 2,4-difluorophenyl group in the target compound is analogous to derivatives in (e.g., 8p, m/z 490.0 [M+H]+), which enhance lipophilicity and resistance to oxidative metabolism .
- Thiophene vs.
Biological Activity
The compound 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a urea moiety, a thiophene ring, and an oxadiazole derivative. Its molecular formula is with a molecular weight of approximately 282.25 g/mol. The specific structural components include:
- Urea Group : Contributes to the biological activity by interacting with various biological targets.
- Oxadiazole Ring : Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
- Thiophene Ring : Often enhances lipophilicity and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The mechanism often involves induction of apoptosis through pathways such as caspase activation and modulation of p53 levels .
Case Study: Cytotoxicity Evaluation
In a comparative study, derivatives of oxadiazole exhibited IC50 values ranging from 10 to 30 µM against MCF-7 cells. The target compound's structural features suggest it may similarly induce apoptosis via mitochondrial pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Oxadiazole derivatives are known to exhibit activity against a range of bacteria and fungi. Preliminary results indicate that modifications in the thiophene and urea components can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol | Staphylococcus aureus | 15 µg/mL |
| This compound | E. coli | TBD |
| N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | Pseudomonas aeruginosa | 20 µg/mL |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The urea moiety may act as an enzyme inhibitor in metabolic pathways relevant to cancer progression.
- DNA Interaction : The oxadiazole ring can intercalate into DNA or RNA structures, disrupting replication processes.
- Cell Cycle Arrest : Inducing cell cycle arrest at the G1/S or G2/M phase through modulation of cyclins and cyclin-dependent kinases (CDKs).
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications on the thiophene ring or the urea nitrogen can significantly influence potency and selectivity:
- Halogen Substitution : Introducing halogens (e.g., fluorine) on phenyl rings can enhance lipophilicity and improve binding affinity to target proteins.
- Chain Length Variation : Altering the length or branching of alkyl chains connected to the urea can affect solubility and bioavailability.
Table 2: SAR Insights from Similar Compounds
| Modification | Observed Effect |
|---|---|
| Fluorine on Phenyl Ring | Increased potency against cancer cell lines |
| Methyl Group on Urea | Improved selectivity towards specific enzymes |
| Extended Alkyl Chain | Enhanced solubility in biological media |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
